N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reaction: The benzodiazole core is then subjected to a substitution reaction with a halogenated phenyl derivative to introduce the phenyl group at the 2-position.
Coupling Reaction: The resulting intermediate is coupled with 4-tert-butylphenol using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the amidation of the phenoxyacetic acid derivative with the substituted benzodiazole intermediate under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzodiazole core is known to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new drugs for the treatment of various diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including increased durability, stability, and resistance to environmental factors.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The benzodiazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHOXYPHENOXY)ACETAMIDE
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLOROPHENOXY)ACETAMIDE
- N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-FLUOROPHENOXY)ACETAMIDE
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-TERT-BUTYLPHENOXY)ACETAMIDE stands out due to the presence of the tert-butyl group, which imparts unique steric and electronic properties. This can influence its reactivity, stability, and interactions with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C25H25N3O2 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide |
InChI |
InChI=1S/C25H25N3O2/c1-25(2,3)18-11-13-20(14-12-18)30-16-23(29)26-19-8-6-7-17(15-19)24-27-21-9-4-5-10-22(21)28-24/h4-15H,16H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
PUTMVWPNMUAYLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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